Cas no 855-38-9 (Tris(4-methoxyphenyl)phosphine)

Tris(4-methoxyphenyl)phosphine structure
855-38-9 structure
Nome del prodotto:Tris(4-methoxyphenyl)phosphine
Numero CAS:855-38-9
MF:C21H21O3P
MW:352.363406896591
MDL:MFCD00014896
CID:83137
PubChem ID:24864644

Tris(4-methoxyphenyl)phosphine Proprietà chimiche e fisiche

Nomi e identificatori

    • Tris(4-methoxyphenyl)phosphine
    • Tri-p-anisylphosphine
    • Trianisylphosphine
    • Tris(4-anisyl)phosphine
    • Tris(p-anisyl)phosphine
    • Tris(p-methoxyphenyl)phosphine
    • Phosphine, tris(4-methoxyphenyl)-
    • Phosphine, tris(p-methoxyphenyl)-
    • Tri(p-methoxyphenyl)phosphine
    • UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • tris(4-methoxyphenyl)phosphane
    • TRI(4-METHOXYPHENYL)PHOSPHINE
    • P(p-anisyl)3
    • NSC136458
    • PubChem6455
    • Phosphine, tris(p-methoxyphenyl)- (6CI, 7CI, 8CI)
    • Tris(4-methoxyphenyl)phosphine (ACI)
    • NSC 136458
    • TPAP
    • Tris(4-methoxylphenyl)phosphine
    • AS-10205
    • HY-W013772
    • DTXSID3061217
    • NS00038969
    • EINECS 212-723-0
    • tris(4-methoxyphenyl) phosphine
    • DB-009902
    • 855-38-9
    • NSC-136458
    • CS-W014488
    • BCP22502
    • SCHEMBL50047
    • AKOS015851826
    • tri-(4-Methoxyphenyl)phosphine
    • F10276
    • tris(p-methoxyphenyl) phosphine
    • T0861
    • Phosphorus tri-(p-methoxyphenyl)
    • Tris(4-methoxyphenyl)phosphine, 95%
    • EN300-7411599
    • tris (4-methoxyphenyl)phosphine
    • PF5BT47LZ8
    • J-525132
    • DTXCID4048486
    • MFCD00014896
    • AI3-62578
    • SY023707
    • UNII-PF5BT47LZ8
    • MDL: MFCD00014896
    • Inchi: 1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
    • Chiave InChI: UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(P(C2C=CC(OC)=CC=2)C2C=CC(OC)=CC=2)=CC=1
    • BRN: 2815911

Proprietà calcolate

  • Massa esatta: 352.12300
  • Massa monoisotopica: 352.123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 27.7
  • Conta Tautomer: niente
  • XLogP3: 4.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1352 (estimate)
  • Punto di fusione: 130.0 to 135.0 deg-C
  • Punto di ebollizione: 457.8℃ at 760 mmHg
  • Punto di infiammabilità: 287.3°C
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 41.28000
  • LogP: 3.47060
  • Solubilità: Non determinato
  • Sensibilità: Air Sensitive

Tris(4-methoxyphenyl)phosphine Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • TSCA:Yes

Tris(4-methoxyphenyl)phosphine Dati doganali

  • CODICE SA:2909309090
  • Dati doganali:

    Codice doganale cinese:

    2909309090

    Panoramica:

    2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Tris(4-methoxyphenyl)phosphine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255333-100g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
100g
$*** 2023-05-29
abcr
AB119319-100 g
Tris(4-methoxyphenyl)phosphine, 98%; .
855-38-9 98%
100 g
€714.70 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T571A-5g
Tris(4-methoxyphenyl)phosphine
855-38-9 97%
5g
¥138.0 2022-06-10
Oakwood
216528-10g
Tris(4-methoxyphenyl)phosphine
855-38-9 98%
10g
$68.00 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023707-1g
Tris(4-methoxyphenyl)phosphine
855-38-9 ≥95%
1g
¥20.0 2023-09-15
Oakwood
216528-25g
Tris(4-methoxyphenyl)phosphine
855-38-9 98%
25g
$137.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
265496-5G
Tris(4-methoxyphenyl)phosphine, 95%
855-38-9 95%
5G
¥ 722 2022-04-26
BAI LING WEI Technology Co., Ltd.
265496-1G
Tris(4-methoxyphenyl)phosphine, 95%
855-38-9 95%
1G
¥ 181 2022-04-26
Fluorochem
216528-10g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
10g
£66.00 2022-03-01
Fluorochem
216528-25g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
25g
£131.00 2022-03-01

Tris(4-methoxyphenyl)phosphine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium ,  Phosphorus trichloride Solvents: Tetrahydrofuran
Riferimento
Improved syntheses of tetraphenylphosphonium bromide and 1-phenyldibenzophosphole
Affandi, S.; et al, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1987, 17(3), 307-18

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride ;  -78 °C; 12 h, -78 °C
1.3 Solvents: Water
Riferimento
Controllable photoactivated organic persistent room-temperature phosphorescence for information encryption and visual temperature detection
She, Pengfei; et al, Cell Reports Physical Science, 2021, 2(7),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Riferimento
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Riferimento
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diethyl bromomalonate ,  Phenylsilane Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Acetonitrile ;  12 h, rt
Riferimento
Deoxygenation of Phosphine Oxides by P(III)/P(V):O Redox Catalysis via Successive Isodesmic Reactions
Xue, Jing; et al, Journal of the American Chemical Society, 2023, 145(28), 15589-15599

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride
Riferimento
Preparation of new sulfonated triarylphosphanes: control of the selectivity by structural assistance
Gulyas, Henrik; et al, European Journal of Organic Chemistry, 2003, (15), 2775-2781

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride
Riferimento
Tetraarylfluorophosphoranes
Brown, Stephen J.; et al, Journal of the Chemical Society, 1988, (2), 277-80

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroaluminum Solvents: Hexane ;  10 min, rt
Riferimento
Highly efficient reduction of tertiary phosphine oxides and sulfides with amine-assisted aluminum hydrides under mild conditions
Yang, Shuyan; et al, Russian Journal of General Chemistry, 2015, 85(5), 1156-1160

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- ,  Tetraphosphorus Solvents: Acetone ,  Benzene ;  20 h, rt
Riferimento
Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts
Till, Marion; et al, Chemical Communications (Cambridge, 2022, 58(8), 1100-1103

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran
Riferimento
Synthesis and Solid-State Structure of Substituted Arylphosphine Oxides
Whitaker, Craig M.; et al, Journal of Organic Chemistry, 1995, 60(11), 3499-508

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Tetraphosphorus Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Benzene ,  Acetonitrile ;  18 h, rt
Riferimento
Direct catalytic transformation of white phosphorus into arylphosphines and phosphonium salts
Lennert, Ulrich; et al, Nature Catalysis, 2019, 2(12), 1101-1106

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ;  5 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Riferimento
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; overnight, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
3.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Riferimento
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Catalysts: Palladium diacetate Solvents: Toluene ;  24 h, 100 °C
Riferimento
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sodium phosphide (Na(H2P)) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Riferimento
Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight
Rothfelder, Robin; et al, Angewandte Chemie, 2021, 60(46), 24650-24658

Tris(4-methoxyphenyl)phosphine Raw materials

Tris(4-methoxyphenyl)phosphine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:855-38-9)Tris(4-methoxyphenyl)phosphine
A841356
Purezza:99%
Quantità:500g
Prezzo ($):535.0